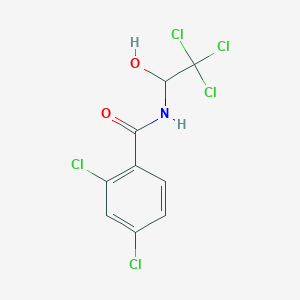

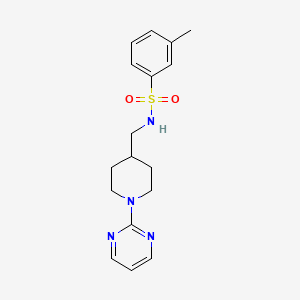

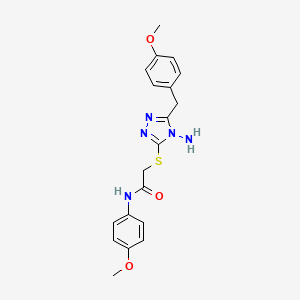

3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as a small molecule inhibitor, and it has been studied for its potential applications in various fields, including medicine and biotechnology.

科学的研究の応用

Antimicrobial Activity

Compounds structurally related to 3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide have demonstrated significant antimicrobial activity. For instance, a series of derivatives synthesized in a study showed considerable in vitro antimicrobial effectiveness against various strains of microbes, highlighting their potential in developing new antibacterial agents (Desai, Makwana, & Senta, 2016). Another study focused on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, identifying compounds with potential applications in HIV-1 infection prevention (Cheng De-ju, 2015).

Corrosion Inhibition

Research on piperidine derivatives, including those related to this compound, has extended into the field of corrosion inhibition. A study using quantum chemical and molecular dynamic simulation found these derivatives effective in inhibiting iron corrosion, providing insights into their adsorption behaviors and potential as corrosion inhibitors (Kaya et al., 2016).

Anticancer Research

Investigations into the anticancer properties of benzenesulfonamide derivatives have yielded promising results. For instance, a series of N-(Guanidinyl)benzenesulfonamides bearing pyrazole, pyrimidine, and pyridine moieties were synthesized and showed significant anticancer activity against the human tumor breast cell line MCF7, with certain compounds displaying activity comparable to that of Doxorubicin, a reference drug (Ghorab, El-Gazzar, & Alsaid, 2014). Another study identified pyrrolopyrimidin-6-yl benzenesulfonamides as potent A2B adenosine receptor antagonists, indicating their potential in cancer treatment due to the receptor's role in tumorigenesis (Esteve et al., 2006).

作用機序

Target of Action

It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, indicating a wide range of potential targets.

Mode of Action

For instance, Imatinib, a therapeutic agent that contains a similar piperidine structure, inhibits the activity of tyrosine kinases by binding to an inactive Abelson tyrosine kinase domain .

Biochemical Pathways

For example, Imatinib, which contains a similar piperidine structure, is known to inhibit the activity of tyrosine kinases, affecting the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

Pharmacokinetics

For instance, Imatinib, a compound with a similar structure, has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) .

Result of Action

For instance, Imatinib, a compound with a similar structure, is used to treat leukemia by inhibiting the activity of tyrosine kinases .

特性

IUPAC Name |

3-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c1-14-4-2-5-16(12-14)24(22,23)20-13-15-6-10-21(11-7-15)17-18-8-3-9-19-17/h2-5,8-9,12,15,20H,6-7,10-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCDRDGGTHTDAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2390944.png)

![5-(4-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2390947.png)

![2-Ethyl-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2390948.png)

![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide](/img/structure/B2390954.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-fluorobenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2390959.png)